
N,N-Diisopropyl-2-phenyl-4-quinolinamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diisopropyl-2-phenyl-4-quinolinamine hydrobromide is a chemical compound with the molecular formula C21H25BrN2 and a molecular weight of 385.351 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with a phenyl group and diisopropylamine. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-2-phenyl-4-quinolinamine hydrobromide typically involves the reaction of 2-phenyl-4-quinolinamine with diisopropylamine in the presence of a suitable hydrobromic acid source . The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-2-phenyl-4-quinolinamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diisopropyl-2-phenyl-4-quinolinamine hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-2-phenyl-4-quinolinamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its quinoline core structure.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diisopropyl-2-(4-methoxyphenyl)-4-quinolinamine hydrobromide
- N,N-Diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide
- 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide
Uniqueness
N,N-Diisopropyl-2-phenyl-4-quinolinamine hydrobromide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its diisopropylamine group enhances its lipophilicity, potentially improving its interaction with biological membranes and molecular targets .
Properties
CAS No. |
853343-98-3 |
|---|---|
Molecular Formula |
C21H25BrN2 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-phenyl-N,N-di(propan-2-yl)quinolin-4-amine;hydrobromide |
InChI |
InChI=1S/C21H24N2.BrH/c1-15(2)23(16(3)4)21-14-20(17-10-6-5-7-11-17)22-19-13-9-8-12-18(19)21;/h5-16H,1-4H3;1H |
InChI Key |
QYICTCZJFSVFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C(C)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


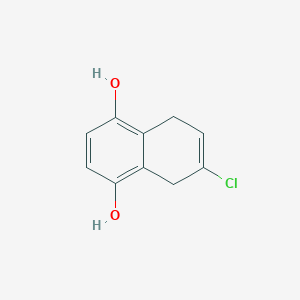
![N-(4-methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11944767.png)

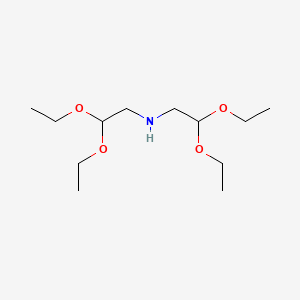

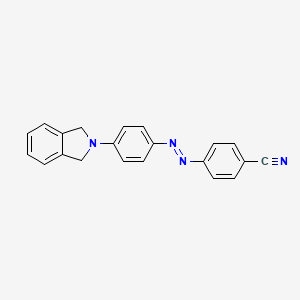

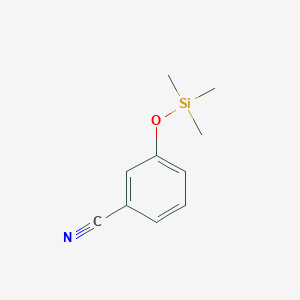

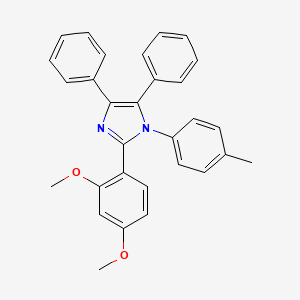
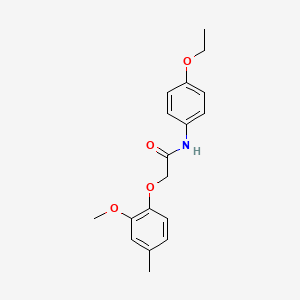

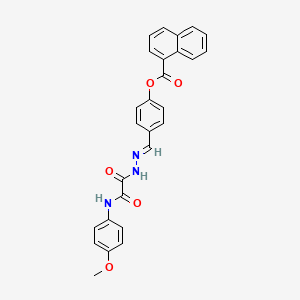
![3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11944876.png)
